3-Methyl-2-nitrothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

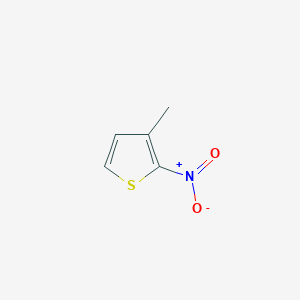

3-Methyl-2-nitrothiophene is a heterocyclic compound with the molecular formula C5H5NO2S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The presence of a nitro group at the second position and a methyl group at the third position makes this compound unique and of interest in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrothiophene typically involves nitration of 3-methylthiophene. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-2-nitrothiophene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophenes.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiparasitic Activity

Recent studies have highlighted the potential of 3-Methyl-2-nitrothiophene derivatives in treating parasitic diseases, particularly human African trypanosomiasis (HAT). One notable compound, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, demonstrated significant oral bioavailability and efficacy against Trypanosoma brucei in mouse models. This compound selectively inhibited the growth of various strains of the parasite, indicating its potential as a therapeutic agent for HAT .

Antibacterial Properties

The nitrothiophene carboxamide derivatives have also shown promise as narrow-spectrum antibacterial agents. These compounds were engineered to overcome efflux liability in Escherichia coli and other pathogenic bacteria. They are prodrugs requiring activation by specific nitroreductases within bacterial cells, demonstrating potent bactericidal activity both in vitro and in mouse thigh infection models .

Agricultural Applications

Pesticides and Herbicides

Thiophene derivatives, including this compound, have been investigated for their potential as agrochemicals. Their unique structure allows them to interact with biological systems effectively, making them suitable candidates for developing new pesticides and herbicides. The incorporation of nitro groups into thiophenes enhances their biological activity, which can be exploited to create more effective agricultural chemicals.

Materials Science

Conductive Polymers

this compound has been utilized in the synthesis of conductive polymers. For instance, poly(3-nitrothiophene) composites have been developed for applications in electronic devices due to their excellent conductivity and stability. These materials can be used in sensors, transistors, and other electronic components .

Case Study 1: Antiparasitic Drug Development

A study focused on the structure-activity relationship of nitrothiophene derivatives led to the identification of several compounds with enhanced activity against Trypanosoma species. The research involved synthesizing various analogs and testing their efficacy in vitro and in vivo. Results indicated that modifications to the side chains significantly impacted both potency and bioavailability .

Case Study 2: Antibacterial Screening

In a phenotypic screening cascade involving nitrothiophene carboxamide compounds, researchers evaluated their efficacy against multiple bacterial strains. The results showed that certain derivatives exhibited robust antibacterial properties while minimizing resistance development, making them promising candidates for future antibiotic therapies .

Table 1: Summary of Biological Activities of Nitrothiophene Derivatives

| Compound Name | Activity Type | Target Organism | Efficacy | Reference |

|---|---|---|---|---|

| Compound 10 | Antiparasitic | Trypanosoma brucei | High | |

| NTC Derivative | Antibacterial | Escherichia coli | Potent |

Table 2: Properties of Conductive Polymers Derived from Nitrothiophenes

| Polymer Type | Conductivity (S/cm) | Stability (Months) | Application Area |

|---|---|---|---|

| Poly(3-nitrothiophene) | 0.1 | 12 | Electronics |

| P3NT/AgTiO2 NCs | 0.05 | 10 | Adsorption technologies |

Mécanisme D'action

The mechanism of action of 3-Methyl-2-nitrothiophene depends on its application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

2-Methylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrothiophene: Lacks the methyl group, which can influence its physical and chemical properties.

3-Nitrothiophene: Similar structure but without the methyl group, affecting its reactivity and applications.

Uniqueness: 3-Methyl-2-nitrothiophene is unique due to the presence of both a nitro and a methyl group, which confer distinct reactivity and properties. This makes it a versatile compound for various applications in research and industry .

Activité Biologique

3-Methyl-2-nitrothiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group attached to a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitrothiophene derivatives, including this compound. These compounds have been shown to exhibit potent activity against various bacterial strains.

The antibacterial activity of nitrothiophenes is primarily attributed to their activation by bacterial nitroreductases. Once reduced, these compounds can interfere with bacterial DNA synthesis, leading to cell death. For instance, nitrothiophene carboxamides have been identified as prodrugs that require enzymatic activation within bacterial cells to exert their bactericidal effects .

Case Studies

- Study on Nitrothiophene Carboxamides : A series of nitrothiophene carboxamides demonstrated significant antibacterial activity against E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. The study emphasized that these compounds are effective in overcoming bacterial efflux mechanisms that typically confer resistance to antibiotics .

- Ames Test for Mutagenicity : The Ames test has been employed to assess the mutagenic potential of this compound. Preliminary results indicate that certain derivatives exhibit mutagenic properties, suggesting a need for further investigation into their safety profiles .

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that thiophene derivatives can act as radiosensitizers, enhancing the effectiveness of radiation therapy in cancer treatment.

These compounds may enhance the effects of radiation by increasing the sensitivity of hypoxic tumor cells, which are often resistant to conventional therapies. For example, certain nitrothiophene derivatives have been shown to selectively target hypoxic conditions within tumors, leading to increased cytotoxicity .

Biochemical Pathways

The biological effects of this compound are mediated through various biochemical pathways:

- Enzyme Interactions : Thiophene derivatives interact with several enzymes and proteins, influencing metabolic pathways that regulate cell proliferation and apoptosis.

- Gene Expression : These compounds can modulate gene expression related to stress response and cell survival, contributing to their anticancer efficacy .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

3-methyl-2-nitrothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYLULWJGCGKEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.